

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethyl)pyridine
Cat. No.:	B054369

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Bromo-3-(trifluoromethyl)pyridine**, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its known properties, a representative synthetic protocol, and its application in the development of therapeutic agents.

Core Physicochemical Properties

4-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula $C_6H_3BrF_3N$. Its structural characteristics, particularly the presence of a bromine atom and a trifluoromethyl group, make it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Data of **4-Bromo-3-(trifluoromethyl)pyridine**

Property	Value	Source
CAS Number	1060801-89-9	[1] [2]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1] [2]
Molecular Weight	225.99 g/mol	[1] [2]
Melting Point	Data not available	
Boiling Point	Data not available	[3]
Density	Data not available	
Solubility	Data not available	
Appearance	Not specified (likely a solid or liquid)	
Storage Temperature	-20°C	[2]

Note: Quantitative experimental data for melting point, boiling point, density, and solubility of the free base are not readily available in the reviewed sources. Data for the hydrobromide salt (CAS 1354425-60-7) includes a melting point of 197-209 °C.[\[4\]](#)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-3-(trifluoromethyl)pyridine** was not found in the provided search results, a representative procedure can be adapted from the synthesis of structurally similar compounds. The following is a generalized protocol for the bromination of a trifluoromethyl-substituted pyridine ring, which would be a plausible route to the title compound.

Representative Protocol: Electrophilic Bromination of a Trifluoromethyl-Substituted Pyridine

This protocol is based on general methods for the regioselective bromination of activated pyridine rings.

Materials:

- 3-(Trifluoromethyl)pyridine (starting material)

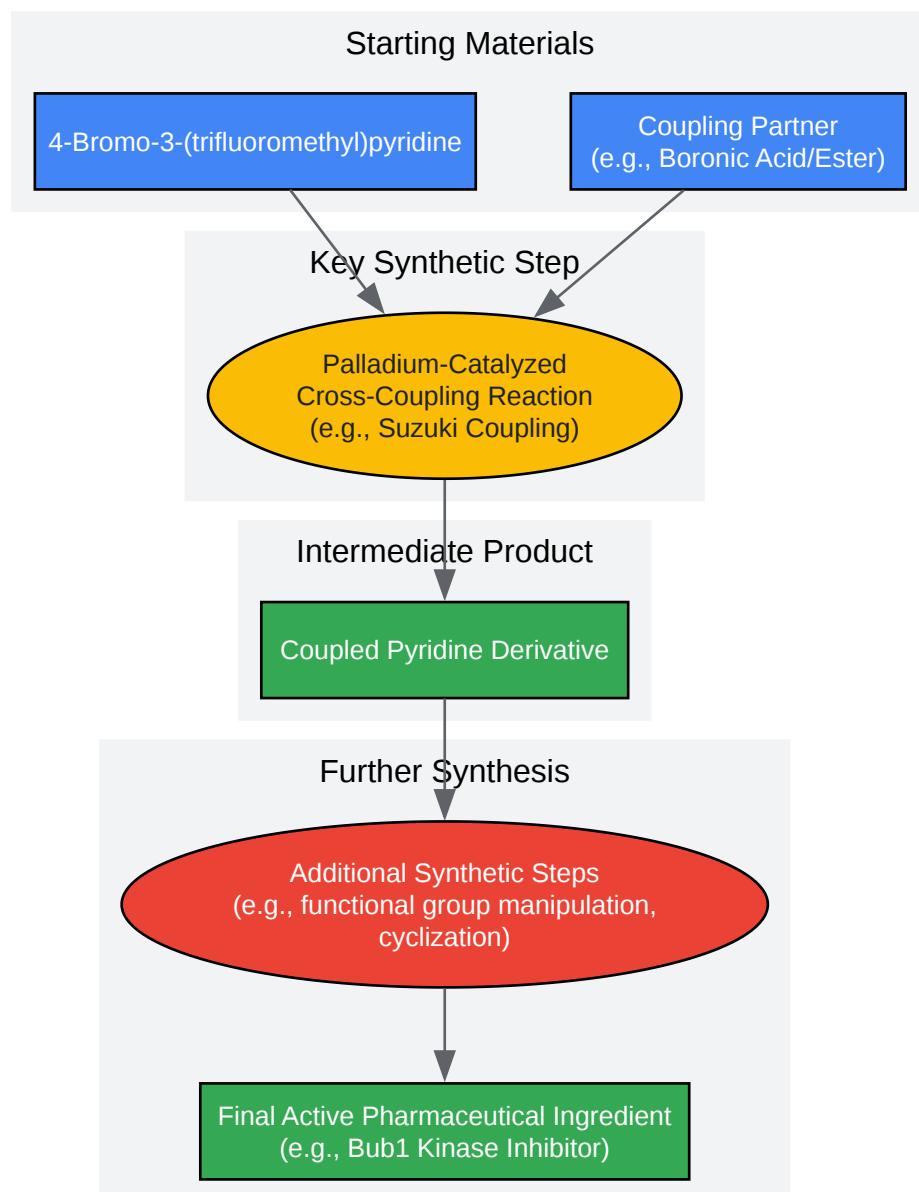
- N-Bromosuccinimide (NBS) (brominating agent)
- Sulfuric acid (catalyst/solvent)
- Dichloromethane (solvent for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)pyridine (1.0 equivalent) in concentrated sulfuric acid under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.
- **Addition of Brominating Agent:** Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
- **Reaction:** Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL).

- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Bromo-3-(trifluoromethyl)pyridine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Development


4-Bromo-3-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of biologically active molecules, including G protein-coupled receptor 40 (GPR40) modulators and Budding Unsuppressed by Benzimidazoles 1 (Bub1) kinase inhibitors.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Role in the Synthesis of Bub1 Kinase Inhibitors

Bub1 is a serine/threonine kinase that plays a vital role in the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division.[\[7\]](#)[\[8\]](#) Inhibitors of Bub1 kinase, such as BAY-320, are valuable tools for studying the cell cycle and have potential as anticancer agents.[\[8\]](#) The synthesis of complex heterocyclic molecules like BAY-320 often involves the coupling of pre-functionalized building blocks, such as **4-Bromo-3-(trifluoromethyl)pyridine**.

Below is a diagram illustrating a plausible synthetic workflow where **4-Bromo-3-(trifluoromethyl)pyridine** is utilized in a key cross-coupling reaction.

Workflow for the Utilization of 4-Bromo-3-(trifluoromethyl)pyridine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow utilizing **4-Bromo-3-(trifluoromethyl)pyridine**.

This generalized workflow highlights how the bromo-substituent on the pyridine ring acts as a handle for introducing molecular complexity through transition metal-catalyzed cross-coupling

reactions, a common strategy in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. usbio.net [usbio.net]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 4-Bromo-3-(trifluoromethyl)pyridine 97 1354425-60-7 [sigmaaldrich.com]
- 5. 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. bub1.com [bub1.com]
- 8. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054369#physicochemical-properties-of-4-bromo-3-trifluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com